molecular formula C24H21BrN2O3 B5180738 3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B5180738
M. Wt: 465.3 g/mol
InChI Key: COXJQDSMPIOEBL-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as BMB-4, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its unique structure and mechanism of action make it an interesting target for further research.

Mechanism of Action

3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide exerts its antitumor effects by inhibiting the activity of CK2. CK2 is a serine/threonine protein kinase that is involved in many cellular processes, including cell growth, proliferation, and survival. CK2 has been shown to be overexpressed in many types of cancer, and its inhibition has been shown to induce cell death in cancer cells. 3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide binds to the ATP-binding site of CK2, preventing its activity and leading to cell death.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have antitumor activity in several preclinical models, including breast cancer, lung cancer, and leukemia. In addition to its effects on CK2, 3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to inhibit the activity of other kinases, including AKT and ERK. This broad-spectrum kinase inhibition may contribute to its antitumor effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is its specificity for CK2 and other kinases. This specificity may reduce the risk of off-target effects and toxicity. However, its broad-spectrum kinase inhibition may also lead to unintended effects. Another limitation of 3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is its solubility, which may limit its use in certain experiments or formulations.

Future Directions

There are several potential future directions for research on 3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. Another area of interest is the investigation of the role of CK2 in different types of cancer, and the potential for CK2 inhibition as a therapeutic strategy. Finally, the use of 3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in combination with other cancer therapies, such as chemotherapy or immunotherapy, may also be an area of future research.

Synthesis Methods

The synthesis of 3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves several steps, starting with the reaction of 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline with 3-bromo-4-ethoxybenzoyl chloride to form an intermediate. This intermediate is then reacted with 2-aminobenzamide to yield the final product, 3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. The synthesis of 3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been described in detail in a publication by Liu et al. (2015).

Scientific Research Applications

3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied for its potential as a cancer treatment, specifically as an inhibitor of the protein kinase CK2. CK2 is an important regulator of cell growth and survival, and is often overexpressed in cancer cells. Inhibition of CK2 has been shown to induce cell death in cancer cells, making it an attractive target for drug development. 3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to inhibit CK2 activity in vitro and in vivo, and has demonstrated antitumor activity in several preclinical models.

properties

IUPAC Name

3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O3/c1-4-29-21-10-8-16(12-18(21)25)23(28)26-19-13-17(7-6-15(19)3)24-27-20-11-14(2)5-9-22(20)30-24/h5-13H,4H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXJQDSMPIOEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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